molecular formula C21H24N2O6S B2851614 Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920467-71-6

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2851614
M. Wt: 432.49
InChI Key: BLJLRQJJMHBQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves the condensation of 3,5-dimethoxybenzoic acid with 2-aminothiophene to form 2-(3,5-dimethoxybenzamido)thiophene. This intermediate is then reacted with ethyl acetoacetate and formaldehyde to form ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)thieno[2,3-c]pyridine-3-carboxylate, which is subsequently reduced to the desired product using sodium borohydride.

Starting Materials
3,5-dimethoxybenzoic acid, 2-aminothiophene, ethyl acetoacetate, formaldehyde, sodium borohydride

Reaction
Condensation of 3,5-dimethoxybenzoic acid with 2-aminothiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(3,5-dimethoxybenzamido)thiophene., Reaction of 2-(3,5-dimethoxybenzamido)thiophene with ethyl acetoacetate and formaldehyde in the presence of a catalyst such as piperidine to form ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)thieno[2,3-c]pyridine-3-carboxylate., Reduction of ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)thieno[2,3-c]pyridine-3-carboxylate using sodium borohydride in the presence of a solvent such as ethanol to form Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

properties

IUPAC Name

ethyl 6-acetyl-2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-5-29-21(26)18-16-6-7-23(12(2)24)11-17(16)30-20(18)22-19(25)13-8-14(27-3)10-15(9-13)28-4/h8-10H,5-7,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJLRQJJMHBQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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